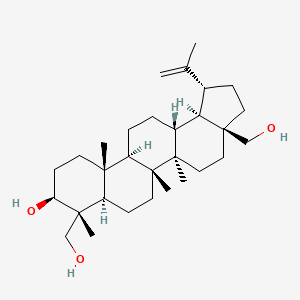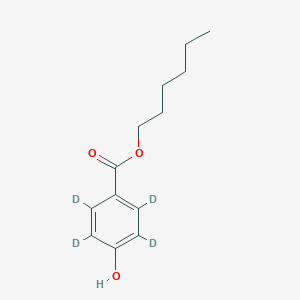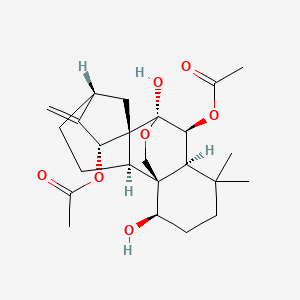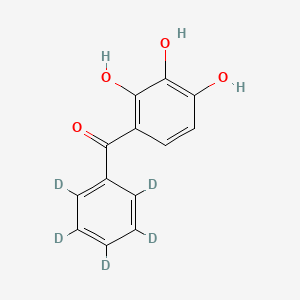
Vascular Eicosanoid Urinary Metabolite LC-MS Mixture
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This mixture contains a collection of metabolites of the major vasoactive eicosanoids, prostaglandin I2 (PGI2; Item No. 18220) and thromboxane A2 (TXA2), as well as of several oxylipins postulated to regulate vasoconstriction. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.Whereas PGI2 is a potent vasodilator and inhibitor of human platelet aggregation, TXA2 causes irreversible platelet aggregation and contraction of vascular and bronchial smooth muscle. Because both are rapidly metabolized, their urinary metabolites (11-dehydro TXB2, 2,3-dinor TXB2, 11-dehydro-2,3-dinor TXB2, and 2,3-dinor-6-keto PGF1α, serve as useful markers for their synthesis. The diol metabolites of various epoxyeicosatrienoic acids (EETs) have been used to document the oxylipins involved in vasoconstriction and hypertension.
Aplicaciones Científicas De Investigación
1. Clinical Pathological Assessment
The quantification of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, is crucial for understanding various pathological conditions due to their diverse physiological actions (Mizugaki, 2000). These compounds, derived from polyunsaturated fatty acids, are closely associated with different pathological states, and their measurement can be an index of these conditions and the effects of medical therapy.
2. Inflammation and Oxidative Stress Assessment
Eicosanoids are key indicators of inflammation and oxidative stress. Their measurement in urine, especially in patients with conditions like asthma, can provide insights into the inflammatory status and oxidative stress levels of individuals (Balgoma et al., 2013). This is significant for understanding and managing diseases characterized by inflammation and oxidative imbalances.
3. Phenotyping in Clinical Studies
Eicosanoids play a role in various diseases, including hypertension, cancer, and neurodegenerative disorders. Urinary eicosanoid profiling using LC-MS/MS can assist in clinical phenotyping, helping to understand the complex pathophysiology of these conditions (Gómez et al., 2019).
4. Investigating Disease Mechanisms
The analysis of eicosanoids in cell models using LC-MS/MS provides critical insights into physiological and pathophysiological processes, including diseases with inflammatory components, cardiovascular disease, and cancer (Martín-Venegas et al., 2014). This analysis is crucial for understanding the biochemical pathways involved in these conditions.
5. Biomarker Identification for Disease Severity
The quantification of eicosanoids can serve as biomarkers for the severity of diseases and the response to therapies, particularly in inflammatory conditions like Inflammatory Bowel Disease (IBD) (Chhonker et al., 2021). This assists in the prognosis and therapeutic management of such diseases.
6. Advanced Analytical Challenges and Solutions
Despite advancements, quantifying eicosanoids in biological matrices remains challenging due to their low quantities and susceptibility to oxidation. LC-MS/MS offers a standard and advanced method for this purpose, with recent developments improving the identification and quantitation abilities significantly (Chhonker et al., 2018).
Propiedades
Nombre del producto |
Vascular Eicosanoid Urinary Metabolite LC-MS Mixture |
|---|---|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






